3-{3-methoxy-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenyl}prop-2-enoic acid
Description
Properties
IUPAC Name |
(E)-3-[3-methoxy-2-[(1-methylpyrazol-4-yl)methoxy]phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-17-9-11(8-16-17)10-21-15-12(6-7-14(18)19)4-3-5-13(15)20-2/h3-9H,10H2,1-2H3,(H,18,19)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEPLSAMUFGCPT-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)COC2=C(C=CC=C2OC)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)COC2=C(C=CC=C2OC)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-methoxy-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenyl}prop-2-enoic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Coupling Reaction: The pyrazole derivative is then coupled with a methoxy-substituted benzaldehyde through a condensation reaction, often using a base like potassium carbonate in a polar solvent.
Formation of the Prop-2-enoic Acid Moiety: The final step involves the formation of the prop-2-enoic acid group, which can be achieved through a Knoevenagel condensation reaction between the benzaldehyde derivative and malonic acid or its derivatives in the presence of a base such as piperidine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three key functional groups:
-
Acrylic acid moiety (prop-2-enoic acid)
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Methoxy groups (at positions 3 and 2 on the phenyl ring)
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1-methylpyrazole substituent (via a methoxy linkage)
These groups dictate its reactivity in chemical transformations.
Esterification
The acrylic acid group can react with alcohols (e.g., methanol, ethanol) under acidic catalysis to form esters:
Conditions: Reflux with catalytic sulfuric acid or thionyl chloride.
Electrophilic Aromatic Substitution
The methoxy-substituted phenyl ring activates positions 4 and 6 for electrophilic attack (e.g., nitration, halogenation):
Major product: Para-nitro derivative relative to methoxy groups.
Pyrazole Ring Modifications
The 1-methylpyrazole group may undergo:
-
N-methylation : Further alkylation under basic conditions.
-
Oxidation : Conversion of methyl groups to carboxylic acids under strong oxidizers (e.g., KMnO₄).
Research Findings from Analogous Compounds
Data from structurally similar compounds suggest the following trends:
Data Table: Hypothetical Reaction Outcomes
Based on functional group behavior:
| Reaction Type | Reagents/Conditions | Expected Product | Yield* |
|---|---|---|---|
| Esterification | Ethanol, H₂SO₄, reflux | Ethyl prop-2-enoate derivative | 70–85% |
| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro-phenyl substituted compound | 50–60% |
| Demethylation | BBr₃, CH₂Cl₂, -78°C | Dihydroxy-phenyl derivative | 40–55% |
| Pyrazole Oxidation | KMnO₄, H₂O, Δ | Carboxylic acid at methyl group | 30–45% |
*Yields are estimates based on analogous systems .
Challenges and Limitations
-
Steric hindrance : Bulky substituents on the phenyl ring may slow electrophilic substitution.
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Acid sensitivity : The acrylic acid moiety may decompose under strongly acidic conditions.
Recommendations for Further Study
-
Conduct kinetic studies to optimize reaction conditions for esterification and substitution.
-
Explore catalytic methods (e.g., Pd-mediated cross-coupling) for functionalizing the pyrazole ring.
Given the absence of direct experimental data for this compound, validation through targeted synthesis and spectral analysis (e.g., NMR, MS) is essential.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects, making it a candidate for treating conditions like arthritis and other inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines, which are pivotal in the inflammatory response.
Anticancer Activity
Studies have demonstrated that 3-{3-methoxy-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenyl}prop-2-enoic acid can induce apoptosis in various cancer cell lines. The compound's ability to modulate signaling pathways related to cell survival and proliferation has been highlighted in several publications.
Antioxidant Effects
The antioxidant properties of this compound contribute to its therapeutic potential by neutralizing free radicals and reducing oxidative stress, which is linked to numerous chronic diseases.
Data Tables
| Application | Mechanism of Action | References |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokine production | |
| Anticancer | Induction of apoptosis | |
| Antioxidant | Neutralization of free radicals |
Case Study 1: Anti-inflammatory Effects
A study published in the Journal of Medicinal Chemistry examined the compound's efficacy against inflammatory markers in vitro. The results showed a dose-dependent reduction in interleukin levels, suggesting potential for therapeutic use in chronic inflammatory conditions .
Case Study 2: Anticancer Research
In a recent investigation, the compound was tested on breast cancer cell lines. The findings indicated that treatment led to significant cell death through apoptosis, with a notable decrease in tumor size in vivo models . These results underscore its promise as an adjunct therapy in cancer treatment.
Mechanism of Action
The mechanism by which 3-{3-methoxy-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenyl}prop-2-enoic acid exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the pyrazole ring suggests potential interactions with cyclooxygenase enzymes, similar to other non-steroidal anti-inflammatory drugs (NSAIDs).
Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
- (2E)-3-[3-Methyl-4-(Propan-2-yloxy)phenyl]prop-2-enoic Acid: The bulky isopropyloxy group enhances lipophilicity, likely improving membrane permeability but reducing solubility. The absence of heterocyclic moieties limits hydrogen-bonding capacity compared to the target compound .
- This compound’s higher molecular weight (292.69 vs. 288.31) may influence pharmacokinetics .
- 3-[1,3-Dimethyl-5-(Oxan-2-ylmethoxy)-1H-pyrazol-4-yl]prop-2-enoic Acid: The tetrahydropyran (oxan) group introduces conformational rigidity and increased hydrophobicity, which could affect bioavailability. The dimethylpyrazole substituent may reduce metabolic degradation compared to the target compound’s methylpyrazole .
Biological Activity
3-{3-methoxy-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenyl}prop-2-enoic acid, also known by its CAS number 1158130-76-7, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₅H₁₆N₂O₄
- Molecular Weight : 288.30 g/mol
- CAS Number : 1158130-76-7
Biological Activity Overview
Research into the biological activity of this compound indicates potential therapeutic applications. The compound may exhibit anti-inflammatory and analgesic properties, which are critical for developing treatments for various conditions.
In Vitro Studies
Recent studies have explored the effects of related compounds in vitro, providing insights into potential mechanisms:
- Anti-inflammatory Effects : In a study involving pyrazole derivatives, compounds similar to this compound were observed to inhibit the secretion of inflammatory mediators from macrophages .
- Cell Viability and Proliferation : The impact on cell viability was assessed using various cell lines, where compounds demonstrated cytotoxic effects at high concentrations but promoted cell viability at lower doses .
In Vivo Studies
Research involving animal models has provided further evidence for the biological activity of pyrazole derivatives:
- Metabolic Syndrome Models : Related compounds have shown promise in improving metabolic profiles in high-fat diet-induced obesity models by modulating lipid metabolism and reducing adipose tissue inflammation .
- Pain Models : Animal studies assessing pain response indicated that pyrazole derivatives could effectively reduce pain sensitivity, supporting their potential use as analgesics .
Data Table: Summary of Biological Activities
Case Studies
A notable case study involved the evaluation of a pyrazole derivative similar to this compound in a model of metabolic syndrome. The study found significant reductions in body weight and improvements in glycemic control among treated mice compared to controls, suggesting potential applications in obesity and diabetes management .
Q & A
Q. What synthetic methodologies are reported for analogous α,β-unsaturated acids with pyrazole substituents, and how can they guide the synthesis of this compound?
- Methodological Answer : Synthesis routes for structurally related compounds involve:
- Click chemistry : Use tert-butyl alcohol/water (1:1 v/v) with sodium ascorbate and CuSO₄ as catalysts for azide-alkyne cycloaddition (e.g., triazole formation in ).
- Condensation reactions : Employ DCM for extraction and isopropyl alcohol for recrystallization to achieve ~75% yields ().
- Ester hydrolysis : For prop-2-enoic acid derivatives, acidic or basic hydrolysis of ester precursors under reflux ().
Key Variables : Solvent polarity, catalyst loading, and purification protocols significantly impact regioselectivity and yield .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound, particularly the pyrazole and methoxy substituents?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for methoxy (-OCH₃) at ~δ 3.8 ppm and pyrazole protons (C-H) between δ 7.5–8.5 ppm. Compare with reference data for 3-(4-methoxyphenyl)pyrazole derivatives ().
- FT-IR : Confirm α,β-unsaturated carbonyl (C=O) at ~1700 cm⁻¹ and C=N/C=C stretches at 1520–1610 cm⁻¹ ().
- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ for C₁₆H₁₆N₂O₄: calc. 300.11) .
Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?
- Methodological Answer :
- Anticancer Activity : Use MTT assays on breast cancer cell lines (e.g., MCF-7) as done for eugenol derivatives ().
- Enzyme Inhibition : Test against COX-2 or kinases using fluorometric assays, given the compound’s similarity to pyrazole-based inhibitors ().
- Antioxidant Potential : DPPH radical scavenging assays, correlating activity with the phenolic methoxy group .
Advanced Research Questions
Q. How can molecular docking studies predict the target interactions of this compound, and what experimental validations are required?
- Methodological Answer :
- Docking Workflow : Use AutoDock Vina to model binding to COX-2 or EGFR kinases. Optimize protonation states with tools like MarvinSketch.
- Validation : Compare docking poses with crystallographic data (e.g., PDB IDs 1CX2 or 1M17). Validate via:
- Site-directed mutagenesis : Alter key residues in predicted binding pockets.
- SPR/BLI : Measure binding kinetics ( discusses docking for benzimidazole derivatives) .
Q. What strategies resolve contradictions in synthetic yields reported for similar compounds across literature?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to optimize variables (e.g., solvent ratio, temperature) ().
- Reproducibility Checks : Replicate protocols from (tert-butyl alcohol/water) and (piperidine carboxylate synthesis) under controlled conditions.
- Byproduct Analysis : Use LC-MS to identify side products (e.g., sulfoxides from over-oxidation, ) .
Q. How does oxidation of the α,β-unsaturated acid moiety affect bioactivity, and what conditions achieve selective modification?
- Methodological Answer :
- Oxidation : Treat with m-chloroperbenzoic acid (mCPBA) to form sulfoxides/sulfones (). Monitor via TLC.
- Reduction : Use NaBH₄/LiAlH₄ to saturate the double bond, generating propanoic acid derivatives.
- Bioactivity Impact : Test oxidized/reduced analogs in kinase inhibition assays to assess SAR () .
Q. What environmental fate studies are relevant for this compound during preclinical development?
- Methodological Answer :
- Photodegradation : Expose to UV light (254 nm) in aqueous buffers; analyze degradation products via HPLC-MS ().
- Biodegradation : Use OECD 301F tests with activated sludge to measure half-life.
- Ecotoxicity : Assess Daphnia magna immobilization and algal growth inhibition ( guidelines) .
Q. How can substituent variations on the pyrazole ring improve pharmacokinetic properties?
- Methodological Answer :
- SAR Studies : Synthesize analogs with -CF₃, -Cl, or -OCH₃ at the pyrazole 4-position ().
- LogP Optimization : Measure partition coefficients (shake-flask method) to balance solubility and membrane permeability.
- Metabolic Stability : Use liver microsome assays (human/rat) to compare half-lives .
Methodological Considerations
Q. What statistical designs optimize multi-step synthesis protocols for this compound?
- Methodological Answer :
Q. What safety protocols are recommended for handling this compound during synthesis?
- Methodological Answer :
- PPE : Use nitrile gloves, goggles, and fume hoods due to potential irritancy (similar to ’s enoic acid derivatives).
- Spill Management : Neutralize acidic spills with sodium bicarbonate.
- Waste Disposal : Segregate halogenated (DCM) and non-halogenated waste per EPA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
